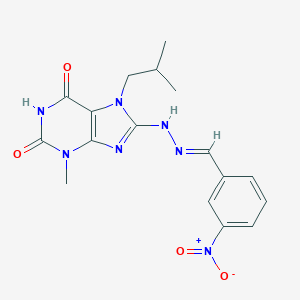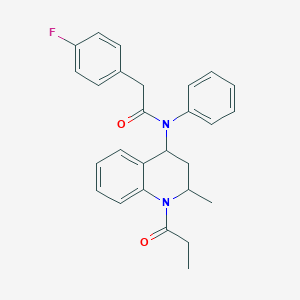![molecular formula C11H12INO B401112 1-[(4-Iodophenyl)carbonyl]pyrrolidine CAS No. 168317-99-5](/img/structure/B401112.png)
1-[(4-Iodophenyl)carbonyl]pyrrolidine
概要
説明
1-[(4-Iodophenyl)carbonyl]pyrrolidine is an organic compound characterized by the presence of an iodophenyl group attached to a carbonyl-pyrrolidine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)carbonyl]pyrrolidine typically involves the reaction of 4-iodobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[(4-Iodophenyl)carbonyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrolidine ring can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the iodine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
科学的研究の応用
1-[(4-Iodophenyl)carbonyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-[(4-Iodophenyl)carbonyl]pyrrolidine involves its interaction with specific molecular targets. The iodophenyl group can interact with various enzymes and receptors, modulating their activity. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and activity.
類似化合物との比較
1-[(4-Iodophenyl)carbonyl]pyrrolidine can be compared with other similar compounds such as:
1-[(4-Bromophenyl)carbonyl]pyrrolidine: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological activity.
1-[(4-Chlorophenyl)carbonyl]pyrrolidine: Contains a chlorine atom, leading to different chemical and biological properties.
1-[(4-Fluorophenyl)carbonyl]pyrrolidine: The fluorine atom imparts unique properties compared to the iodine derivative.
Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the versatility and importance of halogenated carbonyl-pyrrolidine compounds in scientific research.
特性
IUPAC Name |
(4-iodophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEYWACQKFNBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Fluorophenyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B401034.png)
![N-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B401036.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B401037.png)
![Bis(2-ethoxyethyl) tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B401038.png)
![5-(3,4-dichlorophenyl)-3-(4-methylphenyl)dihydro-1',3',4,6(2'H,3H,5H)-tetraoxo-1H-furo[3,4-c]pyrrole-1-spiro-2'-(1'H)-indene](/img/structure/B401039.png)

![5-[(4-fluorophenyl)acetyl]-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B401044.png)

![7-butyl-3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401046.png)


